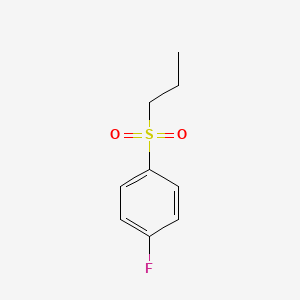
Propyl(4-fluorophenyl) sulfone
Cat. No. B8406768
M. Wt: 202.25 g/mol
InChI Key: QYQBBEDPJUTUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08273769B2
Procedure details


A cooled (0° C.) solution of 4-fluorothiophenol (Merck Kgaa; 2.00 g; 15.6 mmol) in MeOH (40 ml) was treated with a 5 N solution of NaOH in water (3.28 ml) and 1-iodopropane (1.67 ml; 17.2 mmol). The reaction mixture was stirred at RT for 1 hour, the mixture was concentrated under reduced pressure, the residue taken up in EtOAc and washed with brine, dried on MgSO4, filtered and concentrated under reduced pressure. The intermediate thus obtained was dissolved in DCM (50 ml) and treated with 3-chloroperbenzoic acid (8.46 g; 34.33 mmol) and stirred at RT for 3 hours. The solvent was removed under reduced pressure, the residue taken up in EtOAc and washed with brine, dried on MgSO4, filtered and concentrated under reduced pressure to afford the title compound (2.75 g, 87%).


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two






Name
Yield
87%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[OH-:9].[Na+].I[CH2:12][CH2:13][CH3:14].ClC1C=CC=C(C(OO)=[O:23])C=1>CO.O.C(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([CH2:12][CH2:13][CH3:14])(=[O:23])=[O:9])=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)S
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
1.67 mL
|
|
Type
|
reactant
|
|
Smiles
|
ICCC
|
|
Name
|
|
|
Quantity
|
3.28 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
8.46 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at RT for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture was concentrated under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The intermediate thus obtained
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at RT for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)S(=O)(=O)CCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.75 g | |
| YIELD: PERCENTYIELD | 87% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
